Ethyl 2-bromo-6-chloroisonicotinate
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Overview
Description
Ethyl 2-bromo-6-chloroisonicotinate is a chemical compound with the molecular formula C8H7BrClNO2. It is an ester derivative of isonicotinic acid, characterized by the presence of bromine and chlorine atoms on the pyridine ring.
Mechanism of Action
Target of Action
Ethyl 2-bromo-6-chloroisonicotinate is a chemical compound with the molecular formula C8H7BrClNO2 . .
Mode of Action
It is known that brominated and chlorinated compounds often participate in reactions such as free radical bromination and nucleophilic substitution . These reactions involve the interaction of the compound with other molecules, leading to changes in the molecular structure .
Biochemical Pathways
Brominated and chlorinated compounds are known to participate in various biochemical reactions, including protodeboronation . This process involves the removal of a boron atom from a molecule, which can affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 2645 g/mol suggests that it may have certain pharmacokinetic properties. For instance, compounds with a similar molecular weight often have good bioavailability.
Result of Action
Brominated and chlorinated compounds are known to cause various molecular and cellular changes due to their reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-6-chloroisonicotinate can be synthesized through a multi-step process involving the bromination and chlorination of isonicotinic acid, followed by esterification. The typical synthetic route involves:
Bromination: Isonicotinic acid is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 2-position.
Chlorination: The brominated product is then chlorinated using a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 6-position.
Esterification: The resulting 2-bromo-6-chloroisonicotinic acid is esterified with ethanol in the presence of an acid catalyst to form this compound
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-6-chloroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acid derivatives
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions
Major Products:
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of reduced ester or alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives
Scientific Research Applications
Ethyl 2-bromo-6-chloroisonicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Ethyl 2-bromo-6-chloroisonicotinate can be compared with other similar compounds such as:
Ethyl 2-bromoisonicotinate: Lacks the chlorine atom, leading to different reactivity and applications.
Ethyl 6-chloroisonicotinate: Lacks the bromine atom, resulting in distinct chemical properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity .
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of halogenated isonicotinates.
Properties
IUPAC Name |
ethyl 2-bromo-6-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRWPGSEZFXMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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